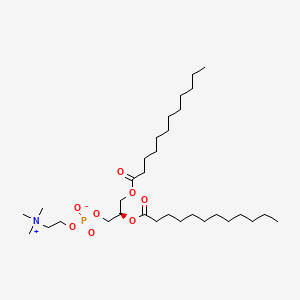
1,2-二月桂酰-sn-甘油-3-磷酸胆碱
描述
Synthesis Analysis
The synthesis of DLPC and similar phospholipids often involves combining enzymatic and chemical methods. Starting materials such as regioisomerically pure diacylglycerols obtained through lipase-catalyzed reactions are further modified to introduce the phosphocholine headgroup. One method describes the acylation of sn-glycero-3-phosphorylcholine in the presence of sodium methylsulfinylmethide to produce unsaturated phosphatidylcholines, including DLPC, under mild conditions without requiring a large excess of the fatty acid acylating reagent (Warner & Benson, 1977).
Molecular Structure Analysis
The molecular structure of DLPC has been characterized through various spectroscopic methods, including Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). These studies reveal the phase behavior of DLPC in different conditions, demonstrating the transitions between gel and liquid-crystalline phases and the effects of temperature on these phases. The detailed packing of hydrocarbon chains and the orientation of the phosphocholine headgroup significantly influence the physical properties of DLPC bilayers (Dluhy, Chowdhry, & Cameron, 1985).
Chemical Reactions and Properties
DLPC undergoes various chemical reactions depending on the environmental conditions and the presence of enzymes. For example, phospholipase A2 selectively hydrolyzes the sn-2 acyl chain of DLPC, demonstrating the enzyme's specificity towards certain phospholipid structures. The chemical reactivity of DLPC under different conditions provides insights into the metabolic pathways and the biological roles of phospholipids in living organisms.
Physical Properties Analysis
The physical properties of DLPC, including phase behavior, transition temperatures, and hydration levels, are crucial for understanding the structural and functional roles of phospholipid bilayers in cell membranes. Calorimetric and spectroscopic studies show that DLPC exhibits distinct heat capacity maxima and phase transitions depending on the thermal history and hydration level of the sample. These properties are important for the stability and dynamics of lipid bilayers and vesicles formed from DLPC (Morrow & Davis, 1987).
科学研究应用
磷脂双层分子动力学模拟:DLPC 已用于分子动力学模拟中,以研究脂双层的结构和水化。DLPC 和其他磷脂的模拟与实验结果非常吻合,尤其是在理解初级水化壳的结构方面 (Poger & Mark, 2010).
对磷脂混合行为的影响:已经进行了 DLPC 对流体双层中其他磷脂混合行为影响的研究。它表明,DLPC 在某些条件下具有很强的解混效应,影响磷脂的最近邻识别和混合行为 (Shibakami 等,1997).
与干燥脂质混合物中的海藻糖相互作用:研究探索了海藻糖如何影响风干 DLPC 和其他脂质混合物的相分离。它表明海藻糖在干燥过程中对 DLPC 具有流动作用,这对于理解海藻糖对干膜的保护作用具有意义 (Ricker 等,2003).
相行为研究:已经使用量热法和核磁共振等多种方法对 DLPC/水体系的相行为进行了研究。这项研究有助于理解 DLPC 在不同条件下的热行为和结构重组 (Morrow & Davis, 1987).
双层结构域形成:DLPC 已被研究其在形成对称和不对称脂双层结构域中的作用。此类研究对于理解细胞膜中脂筏和不对称双层的自发形成至关重要 (Ritter 等,2013).
混合磷脂单层中的纳米级形态:DLPC 与其他磷脂的混合单层的形态已使用原子力显微镜等技术进行了研究。这项研究有助于理解脂质混合物的相分离和机械性能 (Moraille & Badia, 2002).
酶促磷脂修饰:DLPC 已被用作涉及酶促修饰(如转磷脂酰化和酸解)的研究中的底物。这项研究在理解和开发磷脂修饰方法方面有应用 (Wongsakul 等,2004).
安全和危害
未来方向
属性
IUPAC Name |
[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVSSZAOYLHEE-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904060 | |
| Record name | Dilauroyl phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dilauroyl-sn-glycero-3-phosphocholine | |
CAS RN |
18194-25-7 | |
| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauroyl phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)
![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)
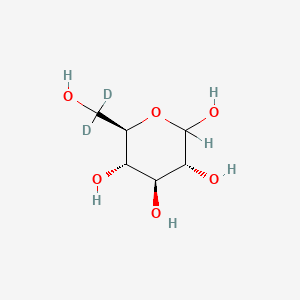
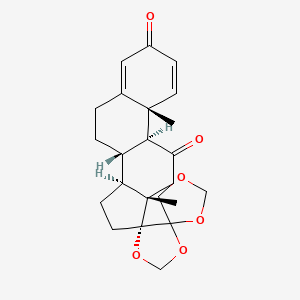
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)
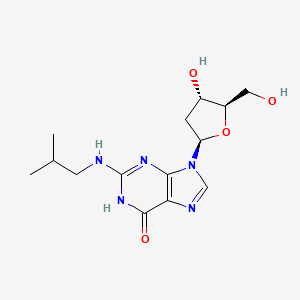
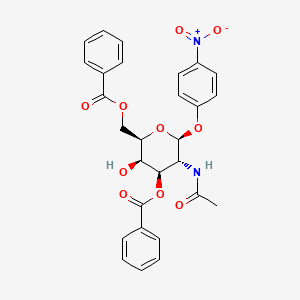
![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)